

Structure-activity relationship (SAR) studies of Desotamide analogues

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A Comprehensive Comparison of **Desotamide** Analogues: Structure-Activity Relationship (SAR) and Antibacterial Performance

Desotamide A, a cyclohexapeptide of marine origin, has emerged as a promising scaffold for the development of new antibiotics, exhibiting notable activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Extensive structure-activity relationship (SAR) studies on **Desotamide** analogues have provided critical insights into the chemical features essential for their antibacterial potency. This guide offers a comparative analysis of key **Desotamide** analogues, supported by experimental data, to inform researchers and drug development professionals in the field of antimicrobial discovery.

Structure-Activity Relationship (SAR) Summary

The antibacterial activity of **Desotamide** analogues is predominantly influenced by the amino acid residues at positions II and VI of the cyclic peptide backbone.[1][2][3] A systematic series of modifications has revealed the following key SAR trends:

- Crucial Role of Positions II and VI: The residues at positions II and VI have been identified as the primary determinants of the antibacterial efficacy of **Desotamide** analogues.[1][2][3]
- Enhancement of Activity: A significant breakthrough was achieved with the synthesis of **Desotamide** A4 and A6. In these analogues, the L-allo-Ile at position II was substituted with L-Ile, and the Gly at position VI was replaced by D-Lys or D-Arg, respectively.[1][3] This dual modification resulted in a 2- to 4-fold increase in antibacterial activity against a range of



Gram-positive pathogens, including MRSA, compared to the parent compound, **Desotamide** A.[1][3][4]

- Detrimental Modifications: Conversely, the substitution of Gly at position VI with basic amino acids such as D-Arg, D-Lys, or D-His, while retaining L-allo-Ile at position II, led to a complete loss of antibacterial activity.[1] This underscores the critical interplay between the residues at these two positions.
- Spectrum of Activity: The antibacterial activity of **Desotamide** analogues is largely confined to Gram-positive bacteria. The compounds, including the most potent analogues, have demonstrated weak to no activity against the tested Gram-negative pathogens.[1]
- Low Cytotoxicity: Encouragingly, **Desotamide**s and their analogues have shown to be non-cytotoxic to mammalian cell lines, with IC50 values greater than 30 μM, indicating a favorable selectivity for bacterial targets.[1][5][6][7]
- Unknown Mechanism of Action: Despite the promising antibacterial profile, the specific molecular target and mechanism of action of **Desotamides** remain to be elucidated.[1][8][9]

Comparative Antibacterial Activity of Desotamide Analogues

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in μ g/mL) of **Desotamide** A and its key analogues against a panel of Gram-positive bacteria.



Compo und	Modific ation (Positio n II, Position VI)	S. aureus ATCC29 213	B. subtilis BS01	MRSA shhs-E1	MRSA 16339	MRSA 745524	MRSA 16162
Desotami de A (1)	L-allo-lle, Gly	32	16	64	64	64	64
Desotami de A1 (10)	L-allo-lle, D-Arg	>128	>128	>128	>128	>128	>128
Desotami de A2 (11)	L-allo-lle, D-Lys	>128	>128	>128	>128	>128	>128
Desotami de A3 (12)	L-allo-lle, D-His	>128	>128	>128	>128	>128	>128
Desotami de A4 (13)	L-IIe, D- Lys	16	8	32	16	32	32
Desotami de A6 (15)	L-IIe, D- Arg	16	8	32	16	32	32

Data sourced from Li et al., 2021.[1]

Experimental Protocols General Synthesis of Desotamide Analogues

The synthesis of **Desotamide** analogues is typically achieved through solid-phase peptide synthesis (SPPS).[1][6][10]



- Resin Loading: The first amino acid is loaded onto a 2-chlorotrityl chloride (2-CTC) resin.[2]
 [10]
- Peptide Chain Elongation: The linear peptide is assembled on the solid support using Fmoc (fluorenylmethyloxycarbonyl) chemistry.[2][10] Standard coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) are used for peptide bond formation.[2] The Fmoc protecting group is removed with 20% piperidine in DMF.[2]
- Cleavage from Resin: The protected linear peptide is cleaved from the resin using a mild acidic solution.[10]
- Cyclization: The head-to-tail cyclization of the linear peptide is performed in solution, typically using a coupling reagent like HBTU and a base such as DIEA at a pH of 8.0-9.0.[2][10]
- Purification: The final cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antibacterial activity of the synthesized compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

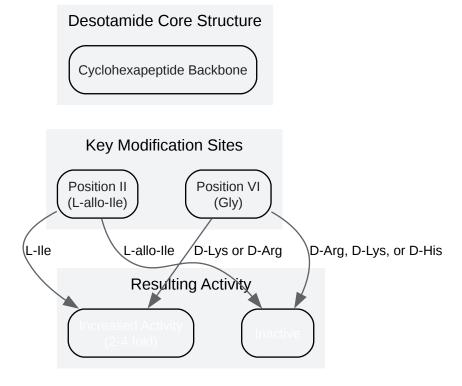
- Bacterial Strains: A panel of Gram-positive bacteria, including reference strains (S. aureus ATCC29213, B. subtilis BS01) and clinical isolates of MRSA, are used.[1]
- Culture Preparation: Bacteria are grown in Mueller-Hinton broth (MHB) to the logarithmic phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells of a 96-well microtiter plate.
- Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in MHB to obtain a range of concentrations.
- Incubation: The microtiter plates containing the bacterial suspension and the serially diluted compounds are incubated at 37°C for 18-24 hours.



• MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizations Key Structure-Activity Relationships in Desotamide Analogues

Structure-Activity Relationship of Desotamide Analogues

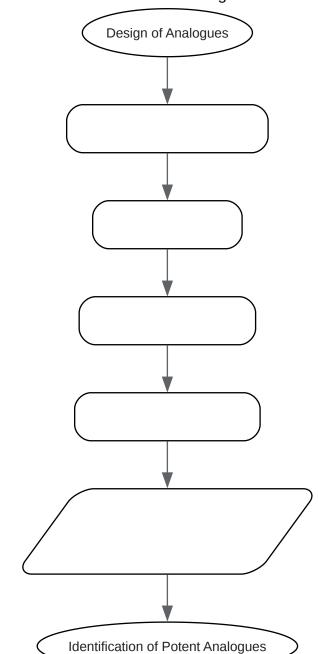


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Caption: Key amino acid substitutions at positions II and VI that dictate the antibacterial activity of **Desotamide** analogues.

Experimental Workflow for SAR Studies





Workflow for Desotamide Analogue SAR Studies

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Caption: A streamlined workflow for the synthesis, purification, and biological evaluation of **Desotamide** analogues.



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